(6R)-3-Methyl-8-oxo-5,5-dioxide-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicAcidDiphenylmethylEster
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Overview
Description
The compound (6R)-3-Methyl-8-oxo-5,5-dioxide-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicAcidDiphenylmethylEster is a complex organic molecule with significant applications in various fields of science This compound is characterized by its unique bicyclic structure, which includes a sulfur atom and an azabicyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-3-Methyl-8-oxo-5,5-dioxide-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicAcidDiphenylmethylEster typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and solvents is crucial to obtain a product with the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
(6R)-3-Methyl-8-oxo-5,5-dioxide-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicAcidDiphenylmethylEster: undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s reactivity or solubility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents and temperatures to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
(6R)-3-Methyl-8-oxo-5,5-dioxide-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicAcidDiphenylmethylEster: has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a drug or drug precursor.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (6R)-3-Methyl-8-oxo-5,5-dioxide-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicAcidDiphenylmethylEster involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (6R)-3-Methyl-8-oxo-5,5-dioxide-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicAcidDiphenylmethylEster include:
Cefprozil: A cephalosporin antibiotic with a similar bicyclic structure.
Cefoxitin: Another cephalosporin with a similar core structure but different functional groups
Uniqueness
The uniqueness of This compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
benzhydryl 3-methyl-5,5,8-trioxo-5λ6-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S/c1-14-13-28(25,26)18-12-17(23)22(18)19(14)21(24)27-20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,18,20H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIYDTBGPQPFSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(CC2=O)S(=O)(=O)C1)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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